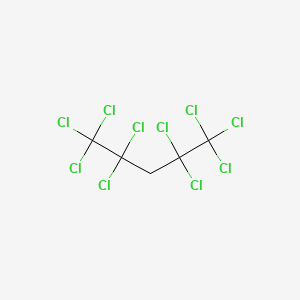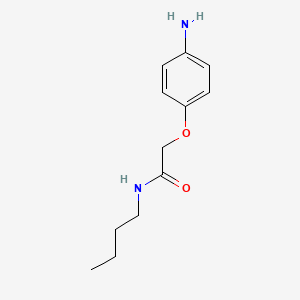-lambda~5~-phosphane CAS No. 51824-71-6](/img/structure/B14647497.png)
[(2,4-Dinitrophenyl)imino](triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a dinitrophenyl group, an imino group, and a triphenylphosphane moiety. The compound’s structure and reactivity make it of significant interest in various fields of scientific research, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of a phosphorane intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dinitrophenyl group to amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amino derivatives.
Scientific Research Applications
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)imino-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and facilitating catalytic reactions. Its dinitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and stability. The imino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dinitrophenyl)acetic acid
- 2,4-Dinitrophenol
- Triphenylphosphine oxide
Uniqueness
(2,4-Dinitrophenyl)imino-lambda~5~-phosphane is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Unlike simpler dinitrophenyl compounds, it can participate in a broader range of chemical reactions and has more diverse applications in research and industry.
This detailed article provides a comprehensive overview of (2,4-Dinitrophenyl)imino-lambda~5~-phosphane, highlighting its synthesis, reactivity, applications, and unique properties
Properties
CAS No. |
51824-71-6 |
|---|---|
Molecular Formula |
C24H18N3O4P |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H18N3O4P/c28-26(29)19-16-17-23(24(18-19)27(30)31)25-32(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H |
InChI Key |
HCKANSFWWOOWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


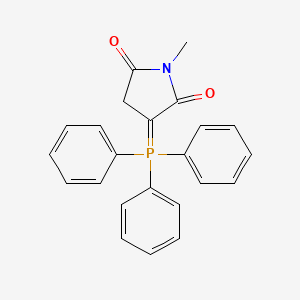
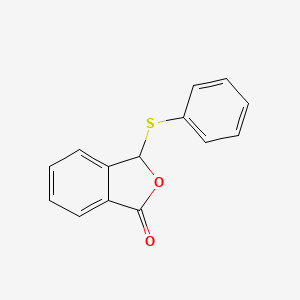
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)

![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
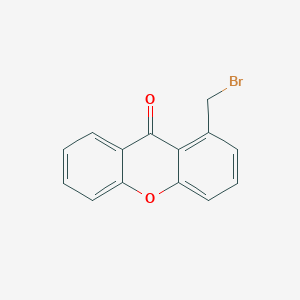

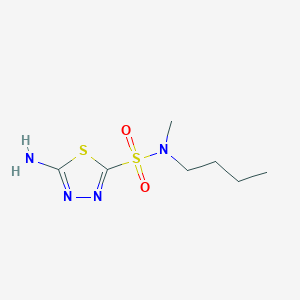
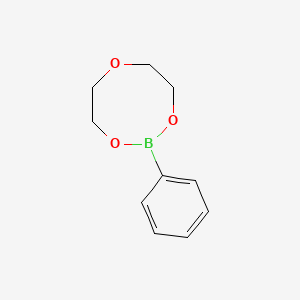
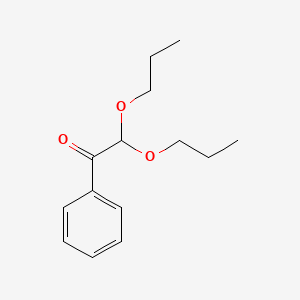
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
